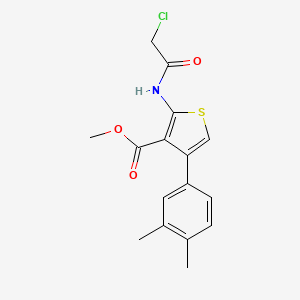
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 337.82 g/mol
- IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
The compound features a thiophene ring, which is known for its diverse biological activities, making it an interesting subject for research in medicinal chemistry.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including compound 1. The following table summarizes the findings related to its antibacterial and antifungal activities:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 | |
| Bacillus subtilis | 10 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The effectiveness of compound 1 may be attributed to its ability to interact with specific target proteins involved in microbial survival.
The mechanism of action for compound 1 involves its interaction with various microbial targets. Research indicates that it forms hydrogen bonds and hydrophobic interactions with active site residues of key enzymes such as dihydrofolate reductase and rhomboid protease, which are critical for bacterial and fungal viability .
Structure-Activity Relationship (SAR)
A literature survey highlights the importance of the thiophene ring in conferring biological activity. Variations in substituents on the thiophene structure can significantly influence its potency. For instance:
- Substituent Variations : The presence of electron-donating groups enhances antibacterial activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding affinity to target proteins.
This relationship underscores the necessity for careful design in the synthesis of thiophene derivatives to optimize their biological efficacy .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several thiophene derivatives, including compound 1. The results indicated that modifications leading to increased hydrophobicity correlated with enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Antifungal Activity :
Another investigation focused on the antifungal properties of compound 1 against Candida albicans. The study revealed that compound 1 exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against fungal infections .
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-11(6-10(9)2)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVKNMLSKDXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













